碳化铪 (HfC)

描述

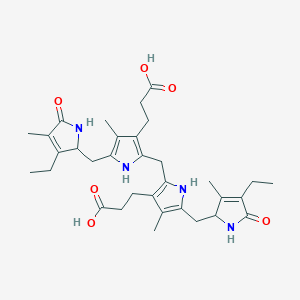

Hafnium carbide is a chemical compound composed of hafnium and carbon. It is known for its exceptional properties, including a very high melting point of approximately 3,958 degrees Celsius, making it one of the most refractory materials known . Hafnium carbide is typically found as a black, odorless powder and has a cubic crystal structure .

科学研究应用

Hafnium carbide has a wide range of applications in scientific research due to its unique properties:

Chemistry: Used as a catalyst in various chemical reactions and as a material for high-temperature crucibles.

Biology and Medicine: While not commonly used directly in biological or medical applications, its high-temperature stability makes it useful in the development of medical devices that require sterilization at high temperatures.

Industry: Extensively used in the aerospace industry for components that must withstand extreme temperatures, such as rocket nozzles and leading edges of hypersonic vehicles.

作用机制

Target of Action

Hafnium Carbide (HfC) is primarily targeted for use in high-temperature applications due to its exceptional mechanical, thermal, and electrical properties . It is often used in the manufacture of protective coatings in industries such as nuclear power, aviation, and rocket technology .

Mode of Action

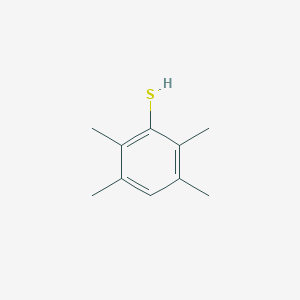

Hafnium Carbide (HfC) is usually carbon deficient, and its composition is often expressed as HfC x (x = 0.5 to 1.0). It has a cubic (rock-salt) crystal structure at any value of x . HfC powder is obtained by the reduction of hafnium (IV) oxide with carbon at 1,800 to 2,000 °C . High-purity HfC coatings can also be obtained by chemical vapor deposition from a gas mixture of methane, hydrogen, and vaporized hafnium (IV) chloride .

Biochemical Pathways

Its primary applications are in materials science and engineering, rather than biochemistry .

Pharmacokinetics

Its properties are more relevant in the context of materials science, where its high melting point, extreme hardness, and excellent thermal stability are of primary importance .

Result of Action

The result of HfC’s action is the formation of a material with a high melting point, extreme hardness, and excellent thermal stability . These properties make it suitable for use in high-temperature applications, such as protective coatings in various industries .

Action Environment

The action of HfC is influenced by environmental factors such as temperature and the presence of oxygen. For instance, HfC has a low oxidation resistance, with oxidation starting at temperatures as low as 430 °C . Additionally, the formation of HfC requires high temperatures (1,800 to 2,000 °C) and specific conditions (e.g., the presence of carbon and absence of oxygen) .

准备方法

Synthetic Routes and Reaction Conditions: Hafnium carbide can be synthesized through several methods:

Carbothermic Reduction: This involves the reduction of hafnium(IV) oxide with carbon at temperatures ranging from 1,800 to 2,000 degrees Celsius. This method requires a long processing time to ensure the complete removal of oxygen.

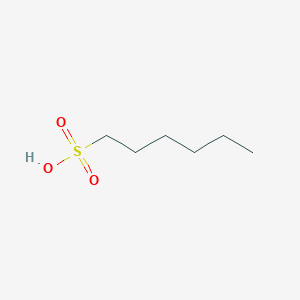

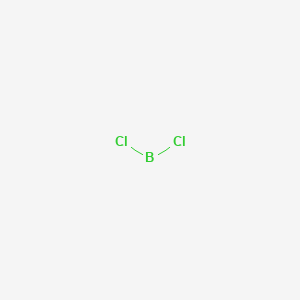

Chemical Vapor Deposition (CVD): High-purity hafnium carbide coatings can be obtained by chemical vapor deposition from a gas mixture of methane, hydrogen, and vaporized hafnium(IV) chloride.

Sol-Gel Polycondensation: This method involves the use of sol-gel techniques to produce hafnium carbide powders.

Spark Plasma Sintering (SPS): This technique is used to produce dense hafnium carbide ceramics by applying a pulsed electric current to a powder compact.

Industrial Production Methods: Industrial production of hafnium carbide primarily relies on carbothermic reduction and chemical vapor deposition due to their efficiency in producing high-purity materials .

Types of Reactions:

Reduction: The compound can be reduced to its elemental form under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Involves the use of reducing agents such as hydrogen or carbon at high temperatures.

Substitution: Requires the presence of reactive gases like nitrogen or ammonia at high temperatures.

Major Products Formed:

Oxidation: Forms hafnium dioxide (HfO2) and carbon dioxide (CO2).

Reduction: Produces elemental hafnium and carbon.

Substitution: Forms hafnium carbonitride (HfCN) and other similar compounds.

相似化合物的比较

- Tantalum carbide (TaC)

- Zirconium carbide (ZrC)

- Niobium carbide (NbC)

- Hafnium carbonitride (HfCN)

Comparison:

- Melting Point: Hafnium carbide has one of the highest melting points among these compounds, making it particularly suitable for ultra-high-temperature applications .

- Hardness: Hafnium carbide is known for its extreme hardness, which is comparable to that of tantalum carbide and zirconium carbide .

- Oxidation Resistance: Hafnium carbide has lower oxidation resistance compared to some of its counterparts, such as zirconium carbide .

Hafnium carbide stands out due to its unique combination of high melting point, hardness, and thermal stability, making it a valuable material in various high-temperature and high-stress applications.

属性

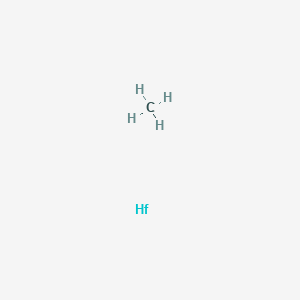

IUPAC Name |

hafnium;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.Hf/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJFNYXPKGDKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923528 | |

| Record name | Hafnium--methane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12069-85-1 | |

| Record name | Hafnium carbide (HfC) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium carbide (HfC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium--methane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。